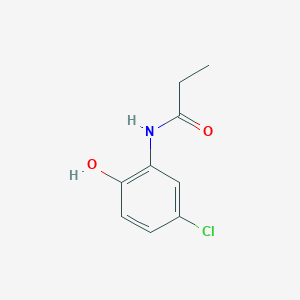

N-(5-chloro-2-hydroxyphenyl)propanamide

Description

N-(5-Chloro-2-hydroxyphenyl)propanamide is an aromatic propanamide derivative characterized by a 5-chloro-2-hydroxyphenyl group attached to the nitrogen of the propanamide backbone. These compounds are typically synthesized via nucleophilic acyl substitution reactions between substituted phenylamines and propanoyl chlorides or through coupling reactions involving carboxylic acids and sulfonamide derivatives . The 5-chloro-2-hydroxyphenyl moiety is notable for its electron-withdrawing and hydrogen-bonding capabilities, which influence both chemical reactivity and biological activity.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C9H10ClNO2/c1-2-9(13)11-7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13) |

InChI Key |

CHOXUMJKBVUGOM-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)O |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Halogen Substituents

- N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide (): The introduction of a nitro group at the 2-position introduces strong electron-withdrawing effects, stabilizing the aromatic ring and altering hydrogen-bonding patterns in crystalline structures .

Hydroxyl vs. Methoxy Groups

Modifications to the Propanamide Backbone

Variations in the propanamide chain influence conformational flexibility and intermolecular interactions:

Branching and Substitution

- 2-Chloro-N,3-diphenylpropanamide (): Chlorination at the α-position of the propanamide chain introduces stereochemical complexity, as evidenced by distinct NMR splitting patterns (δ 4.76 ppm, t, J = 7.5 Hz) .

- N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]propanamide (): Replacement of the phenyl group with a benzothiazole ring enhances π-π stacking interactions, which are critical for binding to biological targets like enzymes or receptors .

Antioxidant and Antimicrobial Activity

- 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (): Demonstrated superior radical scavenging activity (IC₅₀ = 12 µM) due to the thiourea moiety, which donates hydrogen atoms effectively .

- Hydrazone derivatives (): Exhibited selective antibacterial activity against Rhizobium radiobacter and Xanthomonas campestris, likely due to the planar hydrazone structure facilitating membrane penetration .

Crystallographic and Spectroscopic Data

- N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide (): X-ray diffraction revealed a distorted tetrahedral geometry around the amide nitrogen, with intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice .

- 2-Chloro-N,3-diphenylpropanamide (): MS (ESI+) showed a molecular ion peak at m/z 260.08 [M+H]⁺, consistent with its molecular formula C₁₅H₁₄ClNO .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.